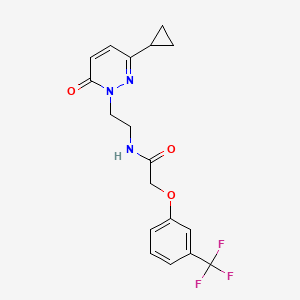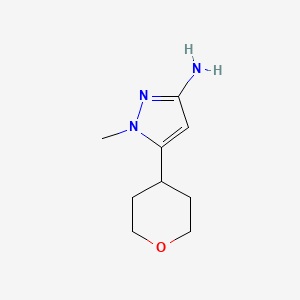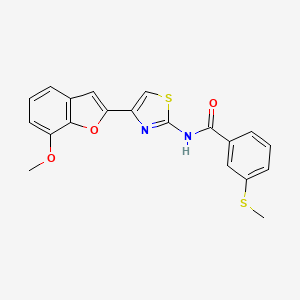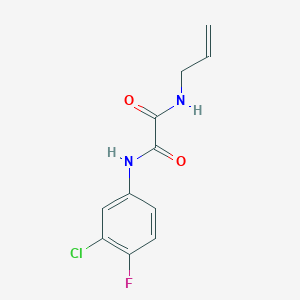
4-Chloro-6-methoxy-2-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methoxy-2-methylquinoline hydrochloride is a chemical compound with the CAS Number: 108096-99-7 . It has a molecular weight of 244.12 . The compound is typically in the form of a solid .
Molecular Structure Analysis
The molecular formula of 4-Chloro-6-methoxy-2-methylquinoline hydrochloride is C11H10ClNO . The InChI key, which is a unique identifier for the compound, is WABDZSKKLDCIRM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloro-6-methoxy-2-methylquinoline hydrochloride is a solid at room temperature . Its molecular weight is 207.66 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Chemical Synthesis and Optimization
4-Chloro-6-methoxy-2-methylquinoline hydrochloride has been synthesized through various chemical reactions involving condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. These synthesis methods are optimized to achieve high yields and are suitable for large-scale production. The structural confirmation of synthesized compounds is typically carried out using techniques like NMR and MS, ensuring the accuracy of the chemical structures obtained (Jiang Jia-mei, 2010; Lei Zhao et al., 2017).
Anticancer Research
In the field of anticancer research, derivatives of 4-chloro-6-methoxy-2-methylquinoline have shown promise. For example, the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, related to the quinoline structure, has demonstrated potent apoptosis-inducing activity and significant efficacy in cancer models. Such compounds have been highlighted for their excellent blood-brain barrier penetration, making them potential candidates for the treatment of brain-related cancers (N. Sirisoma et al., 2009).
Proton Sponge Synthesis
The synthesis of quinoline derivatives, including those with methoxy groups, has contributed to the development of new quinoline proton sponges. These compounds are of interest for their unique chemical properties and potential applications in various research fields. The study of their synthesis and reactions with other chemical agents can lead to the discovery of novel compounds with specialized functions (O. V. Dyablo et al., 2015).
Chemosensor Development
Quinoline derivatives have also been explored for their potential as chemosensors, particularly in the detection of heavy metals like cadmium. The development of these chemosensors is crucial for environmental monitoring and the food industry, where the detection of toxic metals is essential for safety and compliance (L. Prodi et al., 2001).
Antimicrobial Studies
The antimicrobial properties of quinoline derivatives are another area of significant interest. Studies have shown that certain quinoline compounds exhibit potent antimicrobial activity against a range of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents. The exploration of structure-activity relationships among these compounds can provide insights into their mechanism of action and pave the way for the synthesis of more effective antimicrobial agents (Min-Gi Kim et al., 2014).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 - Toxic if swallowed and H318 - Causes serious eye damage . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .
Propiedades
IUPAC Name |
4-chloro-6-methoxy-2-methylquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO.ClH/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7;/h3-6H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBSWFOOQQLDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2-methylquinoline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)
![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)


![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)


![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)
![2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2919893.png)